molecular formula C7H9N3OS B2381562 (2-Methoxypyridin-3-yl)thiourea CAS No. 1103427-47-9

(2-Methoxypyridin-3-yl)thiourea

Cat. No.: B2381562
CAS No.: 1103427-47-9
M. Wt: 183.23
InChI Key: KRMVCPFWSGSMAG-UHFFFAOYSA-N
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Description

“(2-Methoxypyridin-3-yl)thiourea” is a chemical compound with the CAS Number: 1103427-47-9 . It has a molecular weight of 183.23 and its IUPAC name is 1-(2-methoxypyridin-3-yl)thiourea . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H9N3OS/c1-11-6-5(10-7(8)12)3-2-4-9-6/h2-4H,1H3,(H3,8,10,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Scientific Research Applications

Anticancer Applications

  • Thiourea-Azetidine Hybrids in Cancer Treatment : Thiourea compounds with a 3-(4-methoxyphenyl)azetidine moiety have shown potent anticancer activity against various human cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancers. They exhibit more potency than Doxorubicin in certain cell lines (Parmar et al., 2021).

Metabolic Studies

  • Metabolism of Anti-Cancer Thiourea Derivatives : A study on the metabolism of a novel anti-cancer agent, YH3945, a thiourea derivative, revealed extensive metabolization into 21 different metabolites, including glucuronide conjugates. This metabolism primarily involved O-demethylation and N-debenzylation (Lee et al., 2004).

Antagonistic Activities

  • Inhibition of Alpha(v)beta(3) Receptor : Compounds with 3-(6-methoxypyridin-3-yl) structures demonstrated significant antagonistic activity against the alpha(v)beta(3) receptor, suggesting potential use in the treatment and prevention of osteoporosis (Hutchinson et al., 2003).

Microbiological Activity

  • Antibacterial and Tuberculostatic Activities : Certain 2-mercapto-4-methoxypyridine-3-carbonitrile derivatives demonstrated significant bacteriostatic and tuberculostatic activities, showcasing their potential in combating bacterial and tuberculosis infections (Miszke et al., 2008).

Molecular Docking and Binding Studies

  • Molecular Docking and DNA Binding : A synthesized thiourea compound showed binding with B-DNA and demonstrated cytotoxicity against specific cancer cell lines. Theoretical studies aligned well with experimental results, highlighting its potential as an anticancer agent (Mushtaque et al., 2016).

Polymer Applications

  • Development of Heteroaromatic Polymers : A thiourea monomer was used to synthesize heteroaromatic poly(thiourea-imide-ester)s with high molar mass and good solubility in polar solvents. These polymers exhibited high thermal stability, suggesting applications in high-performance materials (Kausar et al., 2013).

Synthesis and Reactions

  • Cycloaddition Reactions with Thiourea : Thiourea was utilized in [3+2] cycloaddition with donor-acceptor cyclopropanes, providing an efficient route to diverse 2-amino-4,5-dihydrothiophenes. This showcased thiourea's versatility in chemical synthesis (Xie et al., 2019).

Antibacterial Activity

  • Quinoline Thiourea Derivatives as Antibiotics : A quinoline thiourea derivative showed promising bacteriostatic activity against MRSA, comparable to vancomycin, indicating its potential as a new class of antibiotic (Dolan et al., 2016).

Mechanism of Action

Target of Action

Thiourea derivatives, in general, have been known to exhibit diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial properties . The specific targets for these activities can vary widely and are often dependent on the specific structure and functional groups present in the thiourea derivative.

Mode of Action

Thiourea derivatives are known to interact with their targets through various mechanisms, often involving the formation of strong hydrogen bonds

Biochemical Pathways

Given the broad range of biological activities associated with thiourea derivatives , it is likely that multiple pathways could be affected

Pharmacokinetics

The compound’s molecular weight (18323 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of the methoxypyridinyl group could influence the compound’s metabolism and excretion, but further studies would be needed to confirm this.

Result of Action

Given the known biological activities of thiourea derivatives , it is possible that the compound could exert effects such as inhibiting bacterial growth, reducing oxidative stress, inhibiting cancer cell proliferation, reducing inflammation, inhibiting Alzheimer’s disease progression, inhibiting tuberculosis bacteria, and inhibiting malaria parasites. The specific effects would likely depend on the compound’s targets and mode of action.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3OS/c1-11-6-5(10-7(8)12)3-2-4-9-6/h2-4H,1H3,(H3,8,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMVCPFWSGSMAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103427-47-9
Record name (2-methoxypyridin-3-yl)thiourea
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